molecular formula C19H15ClO5 B2994456 Methyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxypropanoate CAS No. 316127-49-8

Methyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxypropanoate

Cat. No.: B2994456
CAS No.: 316127-49-8
M. Wt: 358.77
InChI Key: MGPZPYSUDIPTBB-UHFFFAOYSA-N
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Description

Methyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxypropanoate is a chemical compound with the molecular formula C19H15ClO5 and a molecular weight of 358.77. This compound is known for its unique structure, which includes a chromen-4-one core substituted with a 4-chlorophenyl group and a methyl ester group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxypropanoate typically involves the condensation of 4-chlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by esterification with methyl 2-bromopropanoate. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxypropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) are employed under acidic or basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxypropanoate is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is conducted to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxypropanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxypropanoate
  • Methyl 2-[3-(4-fluorophenyl)-4-oxochromen-7-yl]oxypropanoate
  • Methyl 2-[3-(4-methylphenyl)-4-oxochromen-7-yl]oxypropanoate

Uniqueness

Methyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxypropanoate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO5/c1-11(19(22)23-2)25-14-7-8-15-17(9-14)24-10-16(18(15)21)12-3-5-13(20)6-4-12/h3-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPZPYSUDIPTBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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